N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide
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Overview
Description
N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the benzotriazole is reacted with an appropriate carboxylic acid derivative.
Addition of the Hydroxy-Phenylpentan Moiety: The final step involves the addition of the hydroxy-phenylpentan group through a nucleophilic substitution reaction, where the benzotriazole derivative is reacted with a halogenated phenylpentan compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stable benzotriazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzotriazole core can interact with various enzymes and receptors, modulating their activity. Additionally, the hydroxy-phenylpentan moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide can be compared with other benzotriazole derivatives, such as:
2-(2H-benzotriazol-2-yl)-4-methylphenol: Known for its use as a UV stabilizer.
1H-Benzotriazole: A simpler compound used as a corrosion inhibitor.
5-Chloro-2H-benzotriazole: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its combination of the benzotriazole core with the hydroxy-phenylpentan moiety, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpentan-2-yl)-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-6-15(17(23)12-7-4-3-5-8-12)19-18(24)13-9-10-14-16(11-13)21-22-20-14/h3-5,7-11,15,17,23H,2,6H2,1H3,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJDIPUONQQPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)NC(=O)C2=CC3=NNN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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